2-(4-methoxyphenyl)-2-oxoethyl 2-oxo-2H-chromene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-methoxyphenyl)-2-oxoethyl 2-oxo-2H-chromene-3-carboxylate is a useful research compound. Its molecular formula is C19H14O6 and its molecular weight is 338.315. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antibacterial Activity
Research on derivatives of 4-hydroxy-chromen-2-one, closely related to 2-(4-methoxyphenyl)-2-oxoethyl 2-oxo-2H-chromene-3-carboxylate, has demonstrated significant antibacterial activity. Synthesized compounds, including ones with structural similarities, have shown bacteriostatic and bactericidal effects against strains such as Staphylococcus aureus, E. coli, and Bacillus cereus. These findings suggest potential applications in developing new antibacterial agents (Behrami & Dobroshi, 2019).
Anticancer Agents
Compounds structurally related to this compound, such as ethyl 2-amino-4-(2-ethoxy-2-oxoethyl)-6-phenyl-4H-chromene-3-carboxylate, have been explored for their ability to mitigate drug resistance in cancer cells and synergize with cancer therapies. Such compounds inhibit tumor cell growth through apoptosis induction, especially in drug-resistant cancer cells, making them promising candidates for treating cancers with multiple drug resistances (Das et al., 2009).
Synthesis of Functionalized Derivatives
The atom economical synthesis of medicinally promising derivatives, through a one-pot multicomponent reaction, highlights the versatility of chromene structures in medicinal chemistry. Such syntheses offer pathways to generate densely functionalized 4H-chromene derivatives, which could have various biological activities, showcasing the compound's role as a precursor in medicinal chemistry (Boominathan et al., 2011).
Photochromic Materials and Biologically Active Compounds
The synthesis and reactions of derivatives closely related to this compound have been explored for applications in creating photochromic materials and biologically active natural products. These studies indicate the potential of such compounds in the development of new materials with unique optical properties and biological activities (Rawat et al., 2006).
Antioxidant and ACE Inhibitory Activities
O-heterocyclic analogues derived from seaweeds, structurally related to this compound, have shown significant antioxidant and angiotensin-converting enzyme (ACE) inhibitory activities. These compounds, with their potential as natural antioxidant and antihypertensive agents, underscore the broader therapeutic potential of chromene derivatives in managing hypertension and oxidative stress-related conditions (Maneesh & Chakraborty, 2018).
Future Directions
The chromenopyridine nucleus, a component of this compound, has a wide range of pharmacological activities, including antibacterial, anti-inflammatory, antimicrobial, anti-HIV, and anticancer properties . Therefore, the development of concise and efficient methods for the synthesis of these important molecules is an attractive area of research in both academia and the pharmaceutical industry .
Properties
IUPAC Name |
[2-(4-methoxyphenyl)-2-oxoethyl] 2-oxochromene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14O6/c1-23-14-8-6-12(7-9-14)16(20)11-24-18(21)15-10-13-4-2-3-5-17(13)25-19(15)22/h2-10H,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBXFFNLCQHFSKF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)COC(=O)C2=CC3=CC=CC=C3OC2=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.